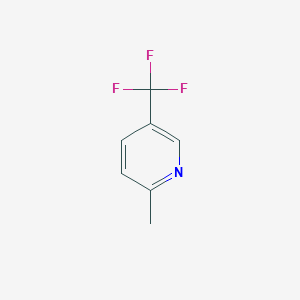

2-Methyl-5-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-5-2-3-6(4-11-5)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCOTWQYKCHKQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593110 | |

| Record name | 2-Methyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31181-54-1 | |

| Record name | 2-Methyl-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31181-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methyl-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methyl-5-(trifluoromethyl)pyridine, a key heterocyclic building block in the development of novel agrochemicals and pharmaceuticals. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and its role in organic synthesis, tailored for professionals in research and development.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. The introduction of a trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, making it a valuable synthon in medicinal chemistry and agrochemical research.

IUPAC Name: this compound[1] CAS Number: 31181-54-1[1]

Physicochemical and Spectroscopic Data

The following table summarizes the key computed physicochemical properties of this compound. These properties are crucial for designing synthetic routes, purification procedures, and for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃N | PubChem[1] |

| Molecular Weight | 161.12 g/mol | PubChem[1] |

| XLogP3-AA | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 161.045236 g/mol | PubChem[1] |

| Monoisotopic Mass | 161.045236 g/mol | PubChem[1] |

| Topological Polar Surface Area | 12.9 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Complexity | 179 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of trifluoromethylpyridines is a significant area of research due to their application in creating active pharmaceutical and agrochemical ingredients.[2][3][4] General strategies often involve either the introduction of a trifluoromethyl group onto a pre-formed pyridine ring or the construction of the pyridine ring from a trifluoromethyl-containing precursor.[2][3]

General Synthetic Strategies for Trifluoromethylpyridines

Several methods are employed for the synthesis of trifluoromethylpyridine derivatives, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. Common approaches include:

-

Halogen Exchange (HALEX) Reactions: This is a widely used method for synthesizing trifluoromethylpyridines, which involves the fluorination of a trichloromethylpyridine precursor using a fluorine source like hydrogen fluoride (HF).[5] This method is particularly prevalent in industrial-scale synthesis.

-

Vapor-Phase Catalytic Reactions: High-temperature, vapor-phase reactions over transition metal-based catalysts can be used for simultaneous chlorination and fluorination of picoline derivatives to yield chlorotrifluoromethylpyridines.[2][3]

-

Cyclocondensation Reactions: This "building block" approach involves the construction of the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl group.[2][3]

The following diagram illustrates a generalized workflow for the synthesis of trifluoromethylpyridine derivatives, highlighting the key intermediate stages.

Caption: Generalized synthetic pathway for 2-chloro-5-(trifluoromethyl)pyridine.

Hypothetical Experimental Protocol for this compound

Reaction Scheme:

2-Bromo-5-(trifluoromethyl)pyridine + CH₃-Source --(Catalyst/Base)--> this compound

Materials and Reagents:

-

2-Bromo-5-(trifluoromethyl)pyridine

-

Trimethylboroxine (as a methyl source)

-

Potassium carbonate (K₂CO₃)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq), trimethylboroxine (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Development and Agrochemicals

Trifluoromethylpyridine derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of the final compound.

While specific signaling pathways for this compound are not detailed in the available literature, its structural motif is found in compounds developed as:

-

Insecticides: The 2-chloro-5-(trifluoromethyl)pyridine core is a precursor to highly effective insecticides.[6]

-

Herbicides: This class of compounds is integral to the synthesis of selective herbicides.[6]

-

Fungicides: Derivatives are used as raw materials for fungicides to combat various plant pathogens.[6]

The logical workflow for the utilization of such a building block in a drug discovery or agrochemical development pipeline is depicted below.

Caption: Role of a building block in a discovery pipeline.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the fields of medicinal chemistry and agrochemical science. Its synthesis, while requiring specialized methods, provides access to a wide array of derivatives with potentially enhanced biological activities. The data and protocols presented in this guide are intended to support researchers in the effective utilization of this important chemical building block.

References

- 1. This compound | C7H6F3N | CID 18361873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 6. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

Physical and chemical properties of 2-Methyl-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Methyl-5-(trifluoromethyl)pyridine, a key building block in modern medicinal and agricultural chemistry. The unique combination of a pyridine scaffold and an electron-withdrawing trifluoromethyl group imparts desirable physicochemical properties to target molecules, making this compound a valuable intermediate in the synthesis of various active ingredients.[1][2][3] This guide covers its core properties, synthesis, applications, and safety protocols to support its effective use in research and development.

Core Properties and Identifiers

Precise identification and understanding of physical properties are fundamental for experimental design and implementation.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 31181-54-1[4][5][6] |

| Molecular Formula | C₇H₆F₃N[4][5][7] |

| Molecular Weight | 161.12 g/mol [4] |

| IUPAC Name | This compound[4][5] |

| Canonical SMILES | CC1=NC=C(C=C1)C(F)(F)F[4] |

| InChI Key | ZBCOTWQYKCHKQK-UHFFFAOYSA-N[4][5] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Solid[5] / Liquid | Sigma-Aldrich, Fluorochem[5] |

| Melting Point | -70 °C (-94 °F) | Sigma-Aldrich |

| Boiling Point | 128 - 129 °C (262 - 264 °F) | Sigma-Aldrich |

| 66 - 69 °C @ 56 mmHg[7] | Matrix Scientific[7] | |

| Density | 0.943 g/cm³ at 25 °C (77 °F) | Sigma-Aldrich |

Synthesis and Reactivity

The synthesis of trifluoromethylpyridines (TFMPs) is a critical area of industrial chemistry, with several established routes. The most common methods involve the modification of readily available picoline (methylpyridine) precursors.

One prevalent industrial method is the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures (e.g., >300°C) over a transition metal-based catalyst.[1][8] This process first converts the methyl group to a trichloromethyl group, which then undergoes a halogen exchange (Halex) reaction with a fluorine source like hydrogen fluoride (HF) to yield the desired trifluoromethyl group.[1][9]

The trifluoromethyl group is strongly electron-withdrawing, which significantly lowers the pKa of the pyridine nitrogen and influences the regioselectivity of subsequent reactions on the aromatic ring. This electronic effect is a key factor in the biological activity of many pharmaceutical and agrochemical derivatives.[2]

Applications in Research and Development

This compound is primarily used as an intermediate or building block. The trifluoromethylpyridine (TFMP) motif it provides is integral to a wide range of commercially successful active ingredients, where it often enhances metabolic stability, binding affinity, and cell permeability.[2][3]

Key Application Areas:

-

Agrochemicals: Derivatives of TFMP are used to create potent and selective herbicides, insecticides, and fungicides.[1][10]

-

Herbicides: The intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is crucial for producing herbicides like Fluazifop-P-butyl.[8]

-

Insecticides: The related intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is a precursor to the insect growth regulator Chlorfluazuron.[10] Another derivative, Flonicamid, is a potent aphicide.[10]

-

Fungicides: 2,3,5-DCTF is also used to synthesize the fungicide Fluazinam, which acts by disrupting mitochondrial respiration in fungi.[10]

-

-

Pharmaceuticals: Numerous TFMP-containing compounds are marketed as veterinary and human drugs, with many more currently in clinical trials.[1][3] The CF₃ group and pyridine ring are considered key pharmacophores that contribute to the desired biological activity.[2]

Experimental Protocols

While a specific, detailed laboratory protocol for the synthesis of this compound is not publicly available, the following section describes a generalized experimental methodology for the key fluorination step, based on established industrial processes.[1][9]

Conceptual Protocol: Vapor-Phase Fluorination of a Trichloromethylpyridine

-

Objective: To convert a (trichloromethyl)pyridine intermediate to the corresponding (trifluoromethyl)pyridine via a halogen exchange reaction.

-

Reactants:

-

(Trichloromethyl)pyridine precursor

-

Anhydrous Hydrogen Fluoride (HF)[9]

-

-

Catalyst: A transition metal halide, such as iron(III) chloride (FeCl₃) or iron(III) fluoride (FeF₃), often on a solid support.[1][9]

-

Apparatus: A high-temperature flow reactor suitable for gas-phase reactions with corrosive materials.

-

Procedure (Conceptual Steps):

-

The reactor containing the catalyst is heated to the target temperature (typically >300°C).[1]

-

The (trichloromethyl)pyridine precursor is vaporized and co-fed into the reactor along with a stream of anhydrous hydrogen fluoride gas.

-

The gaseous mixture passes over the catalyst bed, where the chlorine-fluorine exchange occurs.

-

The product stream exiting the reactor is cooled to condense the organic components and unreacted starting material.

-

The crude product is washed with a basic aqueous solution (e.g., NaHCO₃) to neutralize any remaining acidic gases (HF, HCl).

-

The organic phase is separated, dried, and purified, typically by fractional distillation, to isolate the final trifluoromethylpyridine product.

-

Safety and Handling

This compound is a hazardous chemical that requires strict safety measures during handling and storage.

Table 3: GHS Hazard and Precautionary Statements

| Type | Code | Description |

| Hazard | H226 | Flammable liquid and vapour. |

| H302 + H332 | Harmful if swallowed or if inhaled. | |

| H311 | Toxic in contact with skin. | |

| H314 | Causes severe skin burns and eye damage. | |

| H335 | May cause respiratory irritation. | |

| Precaution | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| P261 | Avoid breathing mist or vapours. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Personal Protective Equipment (PPE): Wear flame-retardant antistatic protective clothing, impervious gloves, and chemical safety goggles or a face shield.[11] Respiratory protection is required if vapors or aerosols are generated.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Store away from heat and all sources of ignition. The storage area should be locked up or accessible only to authorized personnel.

-

Spills: In case of a spill, evacuate the area and move upwind. Use non-sparking tools and absorbent materials for cleanup. Prevent spillage from entering drains or waterways.[11]

Conclusion

This compound is a fundamentally important chemical intermediate whose value is derived from the unique properties of the trifluoromethylpyridine scaffold. Its application in the synthesis of a multitude of high-value agrochemical and pharmaceutical products underscores its significance in modern chemistry. A thorough understanding of its properties, synthesis, and handling requirements is essential for researchers and developers aiming to leverage this versatile building block for the creation of novel and effective molecules.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H6F3N | CID 18361873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. scbt.com [scbt.com]

- 7. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)pyridine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. This document details its molecular structure, physicochemical properties, and provides an illustrative synthesis protocol. Furthermore, it explores the broader biological context of trifluoromethylpyridines, outlining a representative experimental workflow for the evaluation of their biological activity.

Molecular Structure and Chemical Formula

This compound is a substituted pyridine ring, featuring a methyl group at the 2-position and a trifluoromethyl group at the 5-position. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties and metabolic stability of the molecule, making it a valuable building block in the design of bioactive compounds.

Chemical Formula: C₇H₆F₃N

Molecular Weight: 161.13 g/mol

IUPAC Name: this compound

CAS Number: 31181-54-1

SMILES: CC1=NC=C(C=C1)C(F)(F)F

InChI Key: ZBCOTWQYKCHKQK-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and available spectroscopic data for this compound is presented below. This information is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Physical State | Solid | [1] |

| Boiling Point | 66-69 °C at 56 mmHg | [2] |

| Molecular Weight | 161.127 g/mol | [1] |

| Purity (Typical) | 97% | [1] |

Synthesis of Trifluoromethylpyridines: An Overview and Illustrative Protocol

The synthesis of trifluoromethylpyridines is a critical process for the development of new pharmaceuticals and agrochemicals.[3] Several methods have been developed for their preparation, with the most common being:

-

Chlorine/Fluorine Exchange: This method often involves the chlorination of a methylpyridine precursor to form a trichloromethylpyridine, followed by a halogen exchange reaction using a fluorinating agent to yield the trifluoromethylpyridine.[3]

-

Cyclocondensation Reactions: This approach involves the construction of the pyridine ring from a building block that already contains the trifluoromethyl group.[3]

Below is a generalized experimental protocol for the synthesis of a substituted pyridine, which can be adapted for the synthesis of this compound, likely starting from a derivative of 3-picoline.[2][4]

Illustrative Experimental Protocol: Synthesis of a Substituted Pyridine

This protocol is a representative example of a synthetic route that could be modified for the preparation of this compound.

Materials:

-

Substituted 3-picoline derivative (starting material)

-

Chlorinating agent (e.g., N-chlorosuccinimide)

-

Fluorinating agent (e.g., antimony trifluoride)

-

Solvents (e.g., carbon tetrachloride, anhydrous HF)

-

Catalyst (e.g., benzoyl peroxide, metal halide)

-

Standard laboratory glassware and purification equipment (e.g., distillation apparatus, chromatography columns)

Procedure:

-

Chlorination of the Methyl Group: The starting 3-picoline derivative is dissolved in a suitable solvent (e.g., carbon tetrachloride) and treated with a chlorinating agent in the presence of a radical initiator (e.g., benzoyl peroxide). The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC or GC). The solvent is then removed under reduced pressure.

-

Purification of the Trichloromethyl Intermediate: The crude trichloromethylpyridine is purified by vacuum distillation or column chromatography.

-

Fluorination: The purified trichloromethylpyridine is then subjected to a halogen exchange reaction with a fluorinating agent. This step is often carried out in an autoclave under pressure and at elevated temperatures.[5]

-

Work-up and Purification: After the reaction is complete, the reaction mixture is carefully quenched and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by distillation or chromatography.

Biological Activity and Applications

Trifluoromethylpyridine derivatives are a cornerstone in the development of a wide range of biologically active molecules. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability.

In Agrochemicals:

-

Herbicides: Many commercial herbicides incorporate the trifluoromethylpyridine moiety, often acting by inhibiting essential plant enzymes.[3]

-

Insecticides: These compounds can act as potent insecticides with novel modes of action, such as modulating insect chordotonal organs.[4]

-

Fungicides: The trifluoromethylpyridine scaffold is also found in fungicides that interfere with fungal respiration.[2]

In Pharmaceuticals:

-

Drug Development: The unique properties conferred by the trifluoromethyl group make this scaffold attractive for the development of new therapeutic agents. Derivatives have been investigated as inverse agonists targeting bacterial virulence factors, offering a novel approach to antibacterial therapy.[6]

Representative Experimental Workflow: Evaluation of Biological Activity

The following diagram illustrates a generalized workflow for the discovery and initial evaluation of the biological activity of novel trifluoromethylpyridine derivatives, such as their potential as bacterial virulence-attenuating agents.

Caption: A generalized workflow for the discovery and preclinical evaluation of novel bioactive compounds.

Signaling Pathway Context: PqsR Inverse Agonism

Derivatives of 2-(trifluoromethyl)pyridine have been identified as inverse agonists of the Pseudomonas aeruginosa quorum sensing receptor PqsR.[6] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, often regulating virulence factor production. An inverse agonist not only blocks the action of the native agonist but also reduces the basal activity of the receptor.

The diagram below illustrates the logical relationship of PqsR inverse agonism in attenuating bacterial virulence.

Caption: Logical diagram of PqsR-mediated virulence regulation and its inhibition by an inverse agonist.

Conclusion

This compound is a versatile chemical scaffold with significant potential in the development of novel agrochemicals and pharmaceuticals. Its unique structural features, imparted by the methyl and trifluoromethyl substituents on the pyridine ring, provide a foundation for the design of molecules with enhanced biological activity and favorable pharmacokinetic properties. The synthetic routes to this and related compounds, coupled with a deeper understanding of their mechanisms of action, will continue to drive innovation in both medicine and agriculture.

References

- 1. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Spectral Data Analysis of 2-Methyl-5-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Methyl-5-(trifluoromethyl)pyridine, a key heterocyclic compound of interest in pharmaceutical and agrochemical research. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~8.6 | s | 1H | - | H-6 |

| ~7.8 | d | 1H | ~8.0 | H-4 |

| ~7.4 | d | 1H | ~8.0 | H-3 |

| ~2.6 | s | 3H | - | -CH₃ |

Note: The chemical shifts for the aromatic protons are estimations based on data from structurally related trifluoromethylpyridines. The singlet for H-6 is expected due to the absence of adjacent protons. The doublet multiplicity for H-3 and H-4 is anticipated due to their coupling to each other.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~159 | C-2 |

| ~147 (q) | C-6 |

| ~134 (q) | C-4 |

| ~124 (q, JC-F ≈ 272 Hz) | -CF₃ |

| ~122 | C-5 |

| ~121 | C-3 |

| ~24 | -CH₃ |

Note: The chemical shifts are estimations. The signals for carbons attached to or near the trifluoromethyl group are expected to appear as quartets due to C-F coupling.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | C-H stretch (aromatic) |

| 2980-2850 | Medium-Weak | C-H stretch (aliphatic, -CH₃) |

| 1601, 1590, 1459, 1417 | Medium-Strong | Pyridine ring stretching vibrations[1] |

| 1350-1150 | Strong | C-F stretching |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 161 | 100 | [M]⁺ (Molecular Ion) |

| 142 | Moderate | [M - F]⁺ |

| 114 | Moderate | [M - CF₃]⁺ |

| 92 | Moderate | [M - CF₃ - H₂CN]⁺ |

Note: The fragmentation pattern is predicted based on the structure of the molecule. The molecular ion peak is expected to be prominent. The molecular formula is C₇H₆F₃N, and the molecular weight is 161.12 g/mol .

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. In EI, the sample molecules in the gas phase are bombarded with a beam of electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

This diagram illustrates the progression from the pure compound to various spectroscopic techniques, each providing unique information that contributes to the comprehensive structural elucidation and confirmation of the molecule's identity.

References

Navigating the Solubility Landscape of 2-Methyl-5-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-(trifluoromethyl)pyridine is a key heterocyclic building block in the synthesis of various agrochemicals and pharmaceuticals. Its solubility in common organic solvents is a critical parameter for reaction optimization, purification, formulation, and overall process development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document outlines established methodologies for its determination, presents qualitative solubility insights based on related compounds, and provides a framework for generating and presenting such crucial data.

Introduction to this compound

This compound belongs to the class of trifluoromethylpyridines, which are of significant interest in medicinal and agricultural chemistry. The trifluoromethyl group imparts unique properties to the pyridine ring, including increased metabolic stability and enhanced binding affinity to biological targets. A thorough understanding of its solubility is paramount for its effective utilization in synthetic and formulation chemistry.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₇H₆F₃N |

| Molecular Weight | 161.12 g/mol |

| Boiling Point | 144.3±35.0 °C at 760 mmHg |

| Density | 1.2±0.1 g/cm³ |

| Flash Point | 41.1±25.9 °C |

Note: These properties are predicted or sourced from chemical databases and should be confirmed experimentally.

Solubility Profile: A Qualitative Overview

Expected Qualitative Solubility:

-

High Solubility: Polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane) and aromatic hydrocarbons (e.g., Toluene).

-

Moderate to High Solubility: Alcohols (e.g., Methanol, Ethanol).

-

Low Solubility: Non-polar aliphatic hydrocarbons (e.g., Hexane, Heptane).

-

Insoluble: Water.

It is imperative for researchers to experimentally determine the quantitative solubility for their specific applications. The following sections provide detailed protocols for such determinations.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable solubility data, standardized experimental protocols are necessary. The isothermal saturation method followed by gravimetric or chromatographic analysis is a widely accepted approach.

Isothermal Saturation Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that solution.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Slurry: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the slurries to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe fitted with a syringe filter. This prevents precipitation or crystallization of the solute during sampling.

-

Concentration Analysis: Determine the concentration of this compound in the filtered saturated solution using a suitable analytical method, such as gravimetric analysis or chromatography (HPLC or GC).

Analytical Methods

This is a straightforward method for determining solubility if the solute is non-volatile.

Procedure:

-

Accurately weigh a clean, dry vial.

-

Transfer a known volume of the filtered saturated solution into the pre-weighed vial.

-

Reweigh the vial containing the solution to determine the mass of the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute until a constant weight of the dried residue is achieved.

-

The final weight of the vial with the dried solute minus the initial weight of the empty vial gives the mass of the dissolved this compound.

-

Calculate the solubility in g/100 g of solvent or other desired units.

This method is suitable for volatile solutes and when higher accuracy is required.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analysis: Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Concentration Determination: Analyze the diluted sample and determine its concentration from the calibration curve.

-

Solubility Calculation: Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and temperatures.

Table 1: Example - Solubility of this compound at 25 °C

| Solvent | Molarity (mol/L) | g/100 g Solvent |

| Methanol | Data | Data |

| Ethanol | Data | Data |

| Acetone | Data | Data |

| Ethyl Acetate | Data | Data |

| Dichloromethane | Data | Data |

| Toluene | Data | Data |

| n-Heptane | Data | Data |

Table 2: Example - Temperature Dependence of Solubility in Ethanol

| Temperature (°C) | Molarity (mol/L) | g/100 g Solvent |

| 10 | Data | Data |

| 25 | Data | Data |

| 40 | Data | Data |

Logical Relationships in Solubility Studies

The process of selecting an appropriate solvent system for a chemical process often follows a logical progression.

Conclusion

While quantitative solubility data for this compound is not extensively documented in the public domain, this guide provides the necessary framework for researchers to generate this critical information. By employing standardized experimental protocols such as the isothermal saturation method coupled with reliable analytical techniques, scientists and drug development professionals can obtain the high-quality data required for informed decision-making in their research and development endeavors. The provided workflows and data presentation formats offer a standardized approach to ensure clarity and comparability of results.

Navigating the Synthesis and Safety of 2-Methyl-5-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methyl-5-(trifluoromethyl)pyridine, a fluorinated pyridine derivative, serves as a critical building block in the synthesis of novel agrochemicals and pharmaceuticals. Its unique structural motif, combining a methyl group and a trifluoromethyl group on a pyridine ring, imparts desirable properties to target molecules, including enhanced metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the safety data, handling precautions, and relevant experimental considerations for this compound, ensuring its safe and effective use in research and development settings.

Safety Data Sheet (SDS) Summary

A thorough understanding of the hazards associated with this compound is paramount for its safe handling. The following tables summarize the key safety and physical property data compiled from various safety data sheets. It is important to note that toxicological data for this specific compound is not extensively reported; therefore, data from structurally similar compounds is included for a conservative risk assessment, with appropriate notations.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 31181-54-1 | [1][2] |

| Molecular Formula | C₇H₆F₃N | [1][2][3] |

| Molecular Weight | 161.12 g/mol | [2] |

| Appearance | Low-melting solid | [1] |

| Boiling Point | 144.3 ± 35.0 °C at 760 mmHg | [4] |

| 66-69 °C at 56 mmHg | [1][3] | |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Flash Point | 41.1 ± 25.9 °C | [4] |

| Solubility | Data not available. Expected to be soluble in organic solvents. |

Toxicological Information

Specific toxicological data for this compound is limited. The following information is based on general assessments from safety data sheets and data for analogous compounds.

| Hazard | Assessment | Notes | Source |

| Acute Oral Toxicity | May be harmful if swallowed. | Based on general hazard statements for similar compounds. | [1] |

| Acute Dermal Toxicity | May be harmful in contact with skin. | Based on general hazard statements for similar compounds. | |

| Acute Inhalation Toxicity | May be harmful if inhaled. Material is irritating to mucous membranes and upper respiratory tract. | [1] | |

| Skin Corrosion/Irritation | Causes skin irritation. | [5] | |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1] | |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction. | [1] | |

| Germ Cell Mutagenicity | Data not available. | ||

| Carcinogenicity | Data not available. | ||

| Reproductive Toxicity | Data not available. | ||

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [6] | |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available. | ||

| Aspiration Hazard | Data not available. |

Exposure Controls and Personal Protection

| Control Parameter | Recommendation | Source |

| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is recommended. | [1] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [1] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. | [1] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. | |

| Work/Hygiene Practices | Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | [6] |

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Avoid generating dust or aerosols.

-

Ground all equipment when transferring the substance to prevent static discharge.

-

Use non-sparking tools.

-

Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[1]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

-

Containers should be clearly labeled.

Emergency Procedures

In the event of an emergency, follow these procedures:

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols and Workflows

While specific experimental protocols for reactions involving this compound will vary depending on the synthetic target, a generalized workflow for its safe handling in a laboratory setting is presented below.

Logical Relationships in Safety Precautions

The safety precautions for handling this compound are interconnected, forming a comprehensive safety net. The following diagram illustrates the logical flow from hazard identification to risk mitigation.

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the most current SDS for this compound from their supplier before use and ensure that all institutional safety protocols are followed.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. This compound | C7H6F3N | CID 18361873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

A Technical Guide to Sourcing 2-Methyl-5-(trifluoromethyl)pyridine for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Methyl-5-(trifluoromethyl)pyridine, a critical building block in modern chemical research. The strategic incorporation of a trifluoromethyl group (CF3) into the pyridine scaffold significantly enhances the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals. This document outlines reliable commercial suppliers, typical quality specifications, and a representative experimental workflow for its application in synthetic chemistry.

Commercial Suppliers and Specifications

Sourcing high-quality starting materials is paramount for reproducible research. Several reputable chemical suppliers offer this compound for research and development purposes. The following table summarizes key quantitative data from various commercial vendors to facilitate comparison.

| Supplier | Purity | Available Pack Sizes | CAS Number | Molecular Formula | Molecular Weight | Additional Notes |

| Shanghai Aladdin Biochemical Technology Co., LTD | ≥97.0% | Inquiry | 31181-54-1 | C₇H₆F₃N | 161.124 | Verified supplier on Chemsrc. |

| Dayang Chem (Hangzhou) Co., Ltd. | ≥98.0% | 100g, 1kg, 100kg, 1000kg | 31181-54-1 | C₇H₆F₃N | 161.124 | Pricing available upon inquiry. |

| Fluorochem | ≥97% | 250mg, 1g, 5g | 31181-54-1 | C₇H₆F₃N | 161.127 | Product is noted as a solid. |

| Matrix Scientific | Not Specified | Inquiry | 31181-54-1 | C₇H₆F₃N | 161.13 | Offers custom synthesis and sourcing services. |

| Santa Cruz Biotechnology, Inc. | Not Specified | Inquiry | 31181-54-1 | C₇H₆F₃N | 161.12 | Marketed as a biochemical for proteomics research. |

Sourcing and Quality Control Workflow

The process of acquiring and validating a chemical intermediate for research requires a systematic approach. The following workflow illustrates the key stages from supplier identification to lot qualification for experimental use.

Applications and Experimental Protocols

This compound serves as a versatile building block in organic synthesis. The trifluoromethylpyridine (TFMP) moiety is a key structural motif in numerous active ingredients for both agrochemical and pharmaceutical applications. Its derivatives are explored for their potential as fungicides, insecticides, and herbicides. The electron-withdrawing nature of the trifluoromethyl group alters the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets.

A common application for such intermediates in drug discovery involves carbon-carbon bond formation, often through transition-metal-catalyzed cross-coupling reactions. The following section details a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for creating biaryl structures.

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a functionalized this compound derivative with a boronic acid partner.

Objective: To synthesize a novel biaryl compound by forming a C-C bond at a reactive position on the pyridine ring (e.g., a pre-installed halide).

Materials:

-

This compound derivative (e.g., 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine) (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add the this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 10-15 minutes.

-

Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, typically 4-16 hours).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude residue using column chromatography on silica gel to yield the desired biaryl product.

-

Characterize the final product using appropriate analytical methods (¹H NMR, ¹³C NMR, and HRMS).

This synthetic pathway is a foundational method for elaborating the core structure into more complex molecules for screening in drug discovery programs.

Synthetic Application Workflow

The following diagram illustrates the logical flow of the Suzuki-Miyaura cross-coupling reaction described in the protocol, a common synthetic route for researchers using pyridine-based building blocks.

An In-depth Technical Guide to the Biological Activity of Trifluoromethylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (CF₃) group into a pyridine scaffold has proven to be a highly effective strategy in modern medicinal chemistry and agrochemical design. This strategic fluorination often enhances key molecular properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] As a result, trifluoromethylpyridine (TFMP) derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, ranging from anticancer and antimicrobial to potent insecticidal and herbicidal effects.[2][3][4][5] This guide provides a comprehensive overview of the core biological activities of TFMP derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Trifluoromethylpyridine derivatives have shown significant promise as anticancer agents, primarily by targeting key enzymes and signaling pathways involved in tumor growth and proliferation.[1][6]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which TFMP derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1] For instance, derivatives of 2-amino-4-(trifluoromethyl)pyridine have been developed as potent inhibitors of BRAF, CRAF, PI3K, and mTOR kinases, which are central nodes in pathways controlling cell growth, survival, and proliferation.[6] The trifluoromethyl group can enhance the binding affinity of these compounds to the kinase active site, leading to potent inhibition.[1]

Another emerging target is the Werner (WRN) helicase, which is particularly important for the survival of cancers with microsatellite instability (MSI).[6] Certain 2-amino-4-(trifluoromethyl)pyrimidine derivatives have demonstrated significant inhibitory effects on MSI-H cancer cell lines.[6]

Quantitative Anticancer Activity Data

The antiproliferative activity of TFMP derivatives is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Amino-4-(trifluoromethyl)pyrimidine | WRN Helicase | HCT116 (MSI-H) | 1.52 | [6] |

| 2-Amino-4-(trifluoromethyl)pyrimidine | WRN Helicase | LNCaP (MSI-H) | 1.72 | [6] |

| 2-Amino-4-(trifluoromethyl)pyrimidine | WRN Helicase | SW620 (MSS) | 4.24 | [6] |

| 2-Amino-4-(trifluoromethyl)pyrimidine | WRN Helicase | PC3 (MSS) | 2.78 | [6] |

| Thiazolo[4,5-d]pyrimidine | Melanoma | C32 | 24.4 | [7] |

| Thiazolo[4,5-d]pyrimidine | Melanoma | A375 | 25.4 | [7] |

| Trifluoromethyl-substituted pyrimidine | Lung Cancer | H1975 | 2.27 | [8] |

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the antiproliferative activity of chemical compounds.[6]

-

Cell Seeding: Cancer cell lines (e.g., HCT116, LNCaP, SW620, PC3) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized TFMP derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Insecticidal Activity

Trifluoromethylpyridine derivatives are highly prominent in the agrochemical industry, forming the backbone of several potent insecticides.[2][3][9][10]

Mechanism of Action

Many TFMP-based insecticides, such as Sulfoxaflor, act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects.[9] This receptor is a crucial component of the insect's central nervous system. By binding to and activating nAChRs, these compounds cause uncontrolled nerve stimulation, leading to paralysis and death of the target pest. Other derivatives, like Chlorfluazuron, function as insect growth regulators (IGRs) by inhibiting chitin biosynthesis, which is essential for the larval stages of insects.[9]

Quantitative Insecticidal Activity Data

The efficacy of insecticides is often measured by the median lethal concentration (LC₅₀), which is the concentration required to kill 50% of a test population.

| Compound Class | Target Pest | LC₅₀ (mg/L) | Reference |

| TFMP-1,3,4-Oxadiazole (E18) | Mythimna separata | 38.5 | [11] |

| TFMP-1,3,4-Oxadiazole (E27) | Mythimna separata | 30.8 | [11] |

| Avermectin (Control) | Mythimna separata | 29.6 | [11] |

Many derivatives show 100% insecticidal activity at 500 mg/L against pests like Plutella xylostella and Mythimna separata.[10][11]

Experimental Protocol: Insecticidal Bioassay

-

Test Organism Rearing: Target pests (e.g., Plutella xylostella, diamondback moth) are reared under controlled laboratory conditions (temperature, humidity, photoperiod) on a suitable diet (e.g., cabbage leaves).

-

Compound Preparation: The TFMP derivatives are dissolved in a suitable solvent (e.g., acetone or DMSO) and then diluted with water containing a surfactant (e.g., Tween-80) to create a series of test concentrations.

-

Leaf-Dip Method: Cabbage leaf discs are dipped into the test solutions for a set time (e.g., 10-30 seconds) and then allowed to air dry. A control group is treated with the solvent-surfactant solution without the test compound.

-

Exposure: The treated leaf discs are placed in petri dishes, and a specific number of insect larvae (e.g., 10 third-instar larvae) are introduced into each dish.

-

Mortality Assessment: The dishes are kept under controlled conditions, and mortality is assessed after a specified time (e.g., 48 or 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

-

Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The LC₅₀ values and their 95% confidence intervals are calculated using Probit analysis.

Herbicidal Activity

The TFMP scaffold is integral to several commercial herbicides that control a wide range of grass and broadleaf weeds.[3][9][10][12]

Mechanism of Action

A common mode of action for TFMP-based herbicides like Fluazifop-butyl and Haloxyfop-methyl is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[2][12] This enzyme is vital for fatty acid synthesis in grasses, a process essential for cell membrane production and plant growth. Inhibition of ACCase leads to the cessation of growth and eventual death of susceptible grass weeds.[2] Other TFMP herbicides act as inhibitors of protoporphyrinogen oxidase (PPO).[3]

Quantitative Herbicidal Activity Data

Herbicidal activity can be expressed as the concentration required to inhibit growth by 50% (IC₅₀) or by the application rate (g/ha) needed for effective weed control.

| Compound Class | Target Enzyme | IC₅₀ (µM) | Application Rate | Weed Type | Reference |

| TFMP Derivative (12a) | Not specified | 2.238 | - | - | [3] |

| TFMP Derivative (12b) | Not specified | 1.423 | - | - | [3] |

| Phenoxyacetamide-TFMP | Not specified | - | 16 g/ha | Amaranthus, Chenopodium | [3][10] |

| Pyridazinone-TFMP | Not specified | - | 60 g/ha | Broadleaf weeds | [10] |

Antimicrobial Activity

The unique properties of the trifluoromethyl group, such as increased lipophilicity, can facilitate better penetration of bacterial cell membranes, leading to potent antimicrobial activity.[1] TFMP derivatives have been investigated for their efficacy against various plant and human pathogens.

Mechanism of Action

The mechanisms of antimicrobial action are diverse. For plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo), which causes bacterial blight in rice, some TFMP derivatives have been shown to increase the permeability of the bacterial cell membrane and disrupt the cell surface.[10]

Quantitative Antimicrobial Activity Data

Antimicrobial efficacy is often determined by the half-maximal effective concentration (EC₅₀) or the minimum inhibitory concentration (MIC).

| Compound Class | Target Pathogen | EC₅₀ (mg/L or µg/mL) | Reference |

| TFMP Amide (F10) | Xanthomonas oryzae pv. oryzae | 83 mg/L | [13] |

| TFMP Amide (E3) | Ralstonia solanacearum | 40-78 mg/L | [13] |

| TFMP-1,3,4-Oxadiazole (6a) | Ralstonia solanacearum | 26.2 µg/mL | [14] |

| TFMP-1,3,4-Oxadiazole (6a) | Xanthomonas axonopodis | 10.11 µg/mL | [14] |

| TFMP-1,3,4-Oxadiazole (6q) | Xanthomonas oryzae pv. oryzae | 7.2 µg/mL | [14] |

| Thiodiazole Copper (Control) | Xanthomonas oryzae pv. oryzae | 97 mg/L | [13] |

| Bismerthiazol (Control) | Xanthomonas oryzae pv. oryzae | 112 mg/L | [13] |

| Compound Class | Target Pathogen | MIC (µg/mL) | Reference |

| Fluorinated Pyridine Nucleosides | Staphylococcus aureus | 1.3 - 4.9 | [15] |

| Fluorinated Pyridine Nucleosides | Bacillus infantis | 1.3 - 4.9 | [15] |

| Amoxicillin (Control) | Staphylococcus aureus | 1.0 - 2.0 | [15] |

Experimental Protocol: Antibacterial Activity (Mycelial Growth Method)

This method is used to evaluate the efficacy of compounds against plant pathogenic bacteria.

-

Culture Preparation: The target bacterium (e.g., Xoo) is cultured in a suitable liquid medium (e.g., nutrient broth) until it reaches a logarithmic growth phase.

-

Compound Dilution: The TFMP derivative is dissolved in a solvent like DMSO and then serially diluted in the sterile liquid medium to achieve the desired test concentrations.

-

Inoculation: A standardized suspension of the bacteria is added to each tube or well of a microtiter plate containing the different compound concentrations.

-

Incubation: The cultures are incubated at an optimal temperature (e.g., 28-30°C) with shaking for 24-48 hours.

-

Growth Measurement: Bacterial growth is assessed by measuring the optical density (OD) at 600 nm using a spectrophotometer or microplate reader.

-

Data Analysis: The percentage of growth inhibition is calculated relative to a solvent-only control. The EC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.

Conclusion

Trifluoromethylpyridine derivatives represent a cornerstone in the development of modern pharmaceuticals and agrochemicals. Their broad and potent biological activities stem from the advantageous physicochemical properties imparted by the trifluoromethyl group on the pyridine ring.[1][2] The continued exploration of this chemical scaffold, through structure-activity relationship studies and mechanism of action investigations, promises to yield new and improved therapeutic agents and crop protection solutions.[4] This guide has provided a foundational overview of the key activities, quantitative data, and experimental methodologies essential for professionals working in this dynamic field.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 10. chigroup.site [chigroup.site]

- 11. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 13. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

- 14. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF3) group into therapeutic candidates represents a cornerstone of modern medicinal chemistry. This powerful functional group exerts profound effects on a molecule's physicochemical and pharmacokinetic properties, often transforming a promising lead compound into a successful drug. The unique electronic nature and steric bulk of the CF3 group can significantly enhance metabolic stability, modulate lipophilicity, improve binding affinity to biological targets, and ultimately increase bioavailability. This technical guide provides an in-depth exploration of the multifaceted roles of the trifluoromethyl group in drug design and development, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Physicochemical and Pharmacokinetic Effects

The trifluoromethyl group imparts a range of beneficial properties to a drug molecule, primarily through its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine bonds.[1] These characteristics directly influence several key parameters in drug development.

Enhanced Metabolic Stability

One of the most significant advantages of introducing a CF3 group is the enhancement of metabolic stability.[2] The C-F bond is considerably stronger than a C-H bond, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1] By replacing a metabolically labile methyl or hydrogen group with a CF3 group at a known site of metabolism, this pathway can be effectively blocked, leading to a longer drug half-life and a more predictable pharmacokinetic profile.[1]

A compelling example of this "metabolic switching" is seen in picornavirus inhibitors. In a comparative study using monkey liver microsomes, a methyl-substituted compound was metabolized into eight different products, with two major metabolites arising from the hydroxylation of the methyl group. In contrast, the trifluoromethyl-substituted analog not only prevented hydroxylation at that position but also conferred a broader protective effect, resulting in the formation of only two minor metabolites.[3]

Table 1: Comparative Metabolic Stability of Trifluoromethylated vs. Non-Trifluoromethylated Compounds

| Compound Pair | Parameter | Value (Non-CF3 Analog) | Value (CF3 Analog) | Fold Improvement | Reference |

| Picornavirus Inhibitor (Methyl vs. CF3) | Number of Metabolites | 8 | 2 | 4-fold reduction | [3] |

| Celecoxib (Methyl) vs. Deuterated Celecoxib (CD3) | In vitro half-life (t½) in murine liver microsomes | ~20 min | >60 min | >3 | [4] |

Note: Deuteration is used here as a surrogate to illustrate the effect of strengthening the C-H bond, analogous to the robust C-F bond in a CF3 group, on metabolic stability.

Modulation of Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is one of the most lipophilic substituents used in drug design.[5] The introduction of a CF3 group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2][6] For instance, the antidepressant fluoxetine's enhanced lipophilicity due to its trifluoromethyl group improves its penetration into the brain.

Table 2: Comparison of logP Values for Compounds With and Without a Trifluoromethyl Group

| Compound | logP (Non-CF3 Analog) | Compound (CF3 Analog) | logP (CF3 Analog) | ΔlogP | Reference |

| Toluene | 2.73 | Benzotrifluoride | 2.53 | -0.20 | [7] |

| Anisole | 2.11 | 4-Trifluoromethylanisole | 3.11 | +1.00 | [8] |

Note: The effect of the CF3 group on logP can vary depending on the overall molecular context.

Improved Binding Affinity

The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic distribution within a molecule, influencing its interactions with biological targets.[9] This can lead to enhanced binding affinity and potency.[10] The CF3 group can participate in favorable non-covalent interactions within a protein's binding pocket, such as dipole-dipole and ion-dipole interactions, and can also induce a conformational bias in the molecule that is more favorable for binding.

A clear example of the impact on binding affinity is seen in the case of the selective COX-2 inhibitor, Celecoxib. Its trifluoromethyl group is crucial for its high affinity and selectivity for the COX-2 enzyme. A non-trifluoromethylated analog, SC-560, while a potent COX-1 inhibitor, shows significantly reduced affinity for COX-2.

Table 3: Comparative Binding Affinity of Trifluoromethylated vs. Non-Trifluoromethylated COX Inhibitors

| Compound | Target | IC50 (nM) | Selectivity (COX-1/COX-2) | Reference |

| Celecoxib (CF3) | COX-1 | 13,020 | ~30 | [11] |

| COX-2 | 40 | [12] | ||

| SC-560 (non-CF3 analog) | COX-1 | 9 | ~700 | [2] |

| COX-2 | 6,300 | [2] |

Enhanced Bioavailability

By improving metabolic stability and membrane permeability, the trifluoromethyl group often leads to enhanced oral bioavailability.[6] A drug that is less susceptible to first-pass metabolism in the liver and can be more readily absorbed from the gastrointestinal tract will have a greater fraction of the administered dose reach the systemic circulation.

Table 4: Oral Bioavailability of Celecoxib in Rats

| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0–∞ (µg·h/mL) | Relative Bioavailability (%) | Reference |

| Celecoxib Suspension | 2.70 ± 0.25 | 3.00 ± 0.50 | 21.53 ± 3.02 | 100 | [13] |

| Celecoxib Nanocrystals | 7.88 ± 0.72 | 1.50 ± 0.32 | 66.75 ± 2.51 | 310 | [13] |

| S-SEDDS Formulation | - | <2 | - | 355 (compared to suspension) | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated compounds.

Protocol 1: In Vitro Microsomal Stability Assay

This assay determines the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[3]

1. Materials:

-

Liver microsomes (e.g., human, rat)

-

Test compound and positive control (e.g., testosterone)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile or methanol (stopping solution)

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

2. Procedure:

-

Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the phosphate buffer.

-

In a 96-well plate, add the liver microsome suspension to each well.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.[3]

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method to quantify the remaining parent drug concentration at each time point.

3. Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Protocol 2: Shake-Flask Method for logP Determination

This is the traditional and "gold standard" method for determining the partition coefficient of a compound between n-octanol and water.[15]

1. Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pH 7.4, pre-saturated with n-octanol)

-

Shake-flask or centrifuge tubes

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Prepare a stock solution of the test compound in either water/buffer or n-octanol.

-

Add a known volume of the stock solution to a shake-flask.

-

Add a known volume of the other solvent (n-octanol or water/buffer) to the flask. The volume ratio is typically 1:1, but can be adjusted based on the expected logP.

-

Seal the flask and shake it for a sufficient time to allow for equilibration (e.g., 24 hours) at a constant temperature.

-

After shaking, centrifuge the mixture to ensure complete phase separation.

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of the test compound in each phase using a suitable analytical method.

3. Data Analysis:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase].

-

The logP is the logarithm of the partition coefficient: logP = log10(P).

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory drug Celecoxib, which contains a trifluoromethyl group, primarily acts by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[16] However, it also exerts anti-cancer effects through COX-2-independent pathways, notably by inhibiting the 3-phosphoinositide-dependent kinase-1 (PDK-1) signaling mechanism.[16]

References

- 1. SC 560 | Cyclooxygenases | Tocris Bioscience [tocris.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]